2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic Acid
Description
2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic Acid (CAS: 2044706-88-7) is a nitroaromatic compound featuring a cyano group at the α-position and a propionic acid backbone. Its structure includes a 2-fluoro-5-nitrophenyl substituent, which imparts distinct electronic and steric properties. The electron-withdrawing fluoro and nitro groups enhance the compound's acidity and reactivity, making it a candidate for applications in medicinal chemistry and heterocyclic synthesis .
Properties
Molecular Formula |
C10H7FN2O4 |
|---|---|
Molecular Weight |
238.17 g/mol |
IUPAC Name |
2-cyano-3-(2-fluoro-5-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C10H7FN2O4/c11-9-2-1-8(13(16)17)4-6(9)3-7(5-12)10(14)15/h1-2,4,7H,3H2,(H,14,15) |
InChI Key |
QZJYFUIZRSGDHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(C#N)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic acid typically involves the reaction of 2-fluoro-5-nitrobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Amino derivative: From the reduction of the nitro group.
Amine derivative: From the reduction of the cyano group.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic acid is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the nitro and fluoro groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is part of a broader family of cyano-substituted propionic acid derivatives. Key structural analogs include:
Physicochemical Properties
- Acidity : The target compound’s nitro and fluoro substituents increase the acidity of the propionic acid group compared to methoxy/ethoxy analogs. This property is critical for solubility and ionic interactions in biological systems.
- Thermal Stability: Nitro groups may reduce thermal stability, whereas methoxy substituents enhance it. For example, 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid (CAS 2044706-98-9) balances stability and reactivity .
Biological Activity
2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic acid is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic acid is CHFNO, characterized by the presence of a cyano group, a propionic acid moiety, and a fluorinated nitrophenyl group. The unique structural features contribute to its biological activities and potential applications in medicinal chemistry.
Structural Comparison
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic Acid | Cyano, propionic acid, nitro, fluorine | Potential antimicrobial/anti-inflammatory |
| Flurbiprofen | Propionic acid, phenyl group | Anti-inflammatory |
| 2-Cyano-3-(4-fluorophenyl)propionic Acid | Cyano, propionic acid, fluorine | Similar potential activities |
| 4-Nitrobenzoic Acid Derivatives | Nitro group on benzoic acid | Varies widely |
This table illustrates how 2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic acid compares with other compounds in terms of structure and biological activity.
Antimicrobial Properties
Research indicates that compounds similar to 2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic acid exhibit antimicrobial activity against various pathogens. This suggests that the compound may hold promise as an antimicrobial agent; however, specific studies on its efficacy are still limited.
Anti-inflammatory Effects
The compound's structural attributes imply potential anti-inflammatory properties. Similar compounds have been shown to inhibit inflammatory pathways effectively. For instance, studies on related compounds have demonstrated their ability to lower levels of pro-inflammatory cytokines, which could indicate a similar mechanism for 2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic acid .
Case Studies
- In Vitro Studies : Preliminary in vitro studies have suggested that derivatives of the compound can modulate inflammatory responses in cell cultures. However, detailed results from such studies are scarce.
- Animal Models : Animal studies evaluating the compound's effects on inflammation and microbial infections are ongoing but have not yet yielded conclusive evidence regarding its efficacy or safety profile.
While specific mechanisms for 2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic acid remain to be fully elucidated, it is hypothesized that its biological activity may involve interactions with various cellular pathways related to inflammation and infection response. Further research is necessary to clarify these mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
